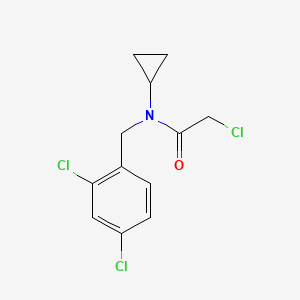

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13468578

Molecular Formula: C12H12Cl3NO

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12Cl3NO |

|---|---|

| Molecular Weight | 292.6 g/mol |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2 |

| Standard InChI Key | CMMYHDCDVKDJMD-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |

| Canonical SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name is 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide, reflecting its three distinct functional groups:

-

Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-position.

-

Cyclopropyl group: A three-membered saturated ring attached to the nitrogen atom.

-

2,4-Dichlorobenzyl moiety: A benzyl group substituted with chlorine atoms at the 2- and 4-positions on the aromatic ring.

The molecular structure is characterized by rotational flexibility around the N–C bonds, which influences its conformational stability and interactions with biological targets .

Table 1: Key Molecular Properties

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

-

Mass Spectrometry (MS): The molecular ion peak at m/z 292.6 confirms the molecular weight, with fragmentation patterns indicating cleavage of the acetamide and benzyl groups.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step nucleophilic substitution process:

-

Formation of the cyclopropyl-benzylamine intermediate:

-

Reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., ).

-

Conditions: Dichloromethane, 25–40°C, 12–24 hours.

-

-

Acetylation with chloroacetyl chloride:

-

The intermediate is treated with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Yield: ~65–75% after purification via column chromatography.

-

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 30–35°C | Maximizes SN2 efficiency |

| Solvent | THF | Enhances nucleophilicity |

| Base | Triethylamine | Reduces side reactions |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve scalability and reduce byproduct formation. Key challenges include managing exothermic reactions and ensuring high purity (>98%) for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Degrades under UV light via radical-mediated pathways, necessitating storage in amber vials at –20°C under nitrogen .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor in the synthesis of antifungal and antiparasitic agents. Its dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration in target organisms .

Table 3: Comparative Bioactivity of Analogues

| Compound | Target Organism (MIC, μg/mL) | Reference |

|---|---|---|

| 2-Chloro-N-(4-chlorophenyl)acetamide | T. asteroides (6.25) | |

| 2,4-Dichloroacetanilide | Candida albicans (12.5) |

Agrochemical Development

Used in herbicide formulations, the compound’s chloro groups act as electrophilic sites for binding to plant acetyl-CoA carboxylase (ACCase) .

Biological Activity and Mechanism

Enzymatic Inhibition

-

Targets: Fungal cytochrome P450 enzymes (CYP51) and bacterial dihydrofolate reductase (DHFR) .

-

Mode of Action: The chloroacetamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites .

Cytotoxicity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume